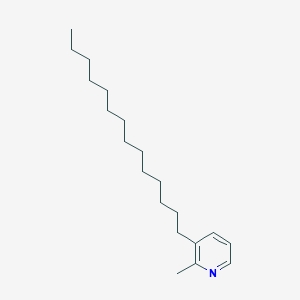

Myristylpicoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is widely recognized for its application as a preservative in pharmaceutical formulations, particularly in injectables such as Depo-Medrol (Methylprednisolone acetate) and Depo-Provera (Medroxyprogesterone acetate) . It is also used in veterinary drugs and has been investigated as a preservative for vaccines .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Myristylpicoline is typically synthesized by heating myristyl chloride (1-chlorotetradecane) with γ-picoline (4-methylpyridine) at temperatures ranging from 145 to 150°C for a prolonged period (8-12 hours) . This reaction is a quaternization process, where the chloroalkane reacts with the pyridine to form the quaternary ammonium salt.

Industrial Production Methods: Recent advancements have led to the development of a high-pressure, high-temperature continuous flow synthesis method. This process involves the reaction of neat myristyl chloride and γ-picoline in a continuous flow reactor, significantly reducing the reaction time to 45 minutes while maintaining high yield (>90%) and purity (>99%) . This method is atom-economical and scalable, making it suitable for industrial production .

Análisis De Reacciones Químicas

Types of Reactions: Myristylpicoline primarily undergoes quaternization reactions. It can also participate in substitution reactions, where the chloride ion can be replaced by other nucleophiles.

Common Reagents and Conditions:

Quaternization: Myristyl chloride and γ-picoline at 145-150°C.

Substitution: Various nucleophiles can replace the chloride ion under appropriate conditions.

Major Products:

Quaternization: Myristyl-γ-picolinium chloride.

Substitution: Depending on the nucleophile, different substituted quaternary ammonium salts can be formed.

Aplicaciones Científicas De Investigación

Myristylpicoline has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a phase transfer catalyst.

Biology: Investigated for its antimicrobial properties and used in the formulation of preservatives for biological samples.

Mecanismo De Acción

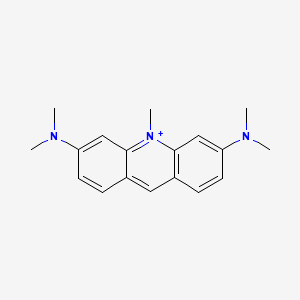

The mechanism of action of myristylpicoline involves its interaction with microbial cell membranes. As a quaternary ammonium compound, it disrupts the cell membrane integrity, leading to cell lysis and death. This antimicrobial activity makes it an effective preservative in pharmaceutical and industrial applications .

Comparación Con Compuestos Similares

Cetylpyridinium chloride: Another quaternary ammonium compound with similar antimicrobial properties.

Benzalkonium chloride: Widely used as a disinfectant and preservative.

Dodecylpyridinium chloride: Similar structure and applications in antimicrobial formulations.

Uniqueness: Myristylpicoline stands out due to its specific application in injectable formulations and its high efficacy as a preservative. Its continuous flow synthesis method also offers advantages in terms of scalability and efficiency .

Propiedades

Fórmula molecular |

C20H35N |

|---|---|

Peso molecular |

289.5 g/mol |

Nombre IUPAC |

2-methyl-3-tetradecylpyridine |

InChI |

InChI=1S/C20H35N/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-20-17-15-18-21-19(20)2/h15,17-18H,3-14,16H2,1-2H3 |

Clave InChI |

VNPJHTPHBDPEHU-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCCCCCC1=C(N=CC=C1)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,4S)-2-Azabicyclo[2.2.1]heptan-6-ol](/img/structure/B13109870.png)

![7-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-5-ol](/img/structure/B13109928.png)

![6-Aminobenzo[e][1,2,4]triazine-3-carboxylic acid](/img/structure/B13109944.png)